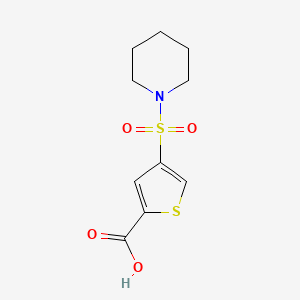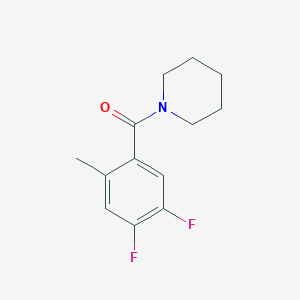
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid, also known as PSC-833, is a synthetic compound that belongs to the family of sulfonyl-containing compounds. This compound has been extensively studied for its potential use in cancer treatment and is known to have potent chemosensitizing properties.
Mécanisme D'action
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid works by inhibiting the activity of a protein called P-glycoprotein (P-gp), which is responsible for pumping drugs out of cancer cells. By inhibiting the activity of P-gp, 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid can increase the concentration of chemotherapy drugs inside cancer cells, making them more effective.
Biochemical and Physiological Effects:
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been shown to have a number of biochemical and physiological effects. It can increase the accumulation of chemotherapy drugs in cancer cells, enhance the cytotoxicity of chemotherapy drugs, and increase the sensitivity of cancer cells to chemotherapy. 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in lab experiments is its ability to enhance the efficacy of chemotherapy drugs. This can lead to more effective treatments for cancer patients. However, there are also some limitations to using 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in lab experiments. For example, it can be difficult to obtain sufficient quantities of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid for large-scale experiments, and its effects may vary depending on the type of cancer being studied.
Orientations Futures
There are several potential future directions for research on 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is the development of new chemosensitizing compounds that are more effective than 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid. Another area of interest is the use of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in combination with other drugs or therapies to enhance their efficacy. Additionally, more research is needed to fully understand the mechanisms of action of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid and its potential effects on other cellular pathways.
In conclusion, 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid is a promising compound with potent chemosensitizing properties. Its ability to enhance the efficacy of chemotherapy drugs makes it a valuable tool in cancer research. While there are some limitations to using 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in lab experiments, its potential benefits make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid involves the reaction of 2-thiophenecarboxylic acid with piperidine and sulfonyl chloride. The resulting compound is purified through a series of steps to obtain the final product. The synthesis method for 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been extensively studied for its potential use in cancer treatment. It is known to have potent chemosensitizing properties, which means that it can enhance the efficacy of chemotherapy drugs. 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been shown to be effective in overcoming drug resistance in cancer cells, which is a major challenge in cancer treatment.
Propriétés
IUPAC Name |
4-piperidin-1-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)9-6-8(7-16-9)17(14,15)11-4-2-1-3-5-11/h6-7H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVCIGMMJKNORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5760823.png)

![2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5760845.png)
![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)

![N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)


![N'-[4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5760896.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)
